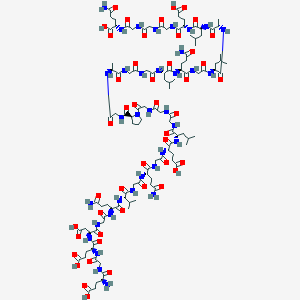
3-Bromo-2,6-difluorobenzoic acid
Overview
Description
3-Bromo-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It has a molecular weight of 237 and is solid in its physical form .
Synthesis Analysis
The synthesis of 3-Bromo-2,6-difluorobenzoic acid involves a multi-step reaction . The first step involves the use of butyllithium and bromine in hexane and tetrahydrofuran at -75 °C for 0.75 hours . The second step involves diisopropylamine and butyllithium in hexane and tetrahydrofuran at -75 °C for 2 hours . The final step involves 2,2,6,6-tetramethylpiperidine and butyllithium in hexane and tetrahydrofuran at -75 °C for 2 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-difluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrF2O2/c8-3-1-2-4 (9)5 (6 (3)10)7 (11)12/h1-2H, (H,11,12) . The compound has a topological polar surface area of 37.3 Ų .Physical And Chemical Properties Analysis
3-Bromo-2,6-difluorobenzoic acid has a boiling point of 140-141 . It is solid in its physical form and is stored at ambient temperature . The compound has a molecular weight of 237 and a topological polar surface area of 37.3 Ų .Scientific Research Applications
Intermediate in Organic Synthesis
3-Bromo-2,6-difluorobenzoic acid serves as a pivotal intermediate in synthesizing an array of organic compounds . It is a crucial component in the production of various complex molecules due to its unique structure and reactivity .
Synthesis of Insecticides and Herbicides
This compound extends its application to the synthesis of compounds such as insecticides and herbicides . The presence of bromine and fluorine atoms in the molecule can enhance the biological activity of these agrochemicals .
Enzyme Kinetics Studies
3-Bromo-2,6-difluorobenzoic acid plays a crucial role in studying enzyme kinetics . It is believed to function as a competitive inhibitor of enzymes like cytochrome P450, along with other enzymes involved in the metabolism of organic compounds .
Synthesis of Peptides and Proteins
This compound has been instrumental in synthesizing diverse peptides and proteins . The carboxylic acid group in the molecule can react with amino groups, forming peptide bonds .
Inhibitor of Acetylcholinesterase
3-Bromo-2,6-difluorobenzoic acid is recognized as an inhibitor of acetylcholinesterase, an enzyme responsible for acetylcholine breakdown—a neurotransmitter vital for various physiological processes .
Synthesis of Diverse Organic Compounds
Its extensive applications encompass serving as an intermediate in synthesizing diverse organic compounds . This includes a wide range of molecules with different structures and properties .
Synthesis of Fluorinated Compounds
Given the presence of fluorine atoms in its structure, 3-Bromo-2,6-difluorobenzoic acid can be used in the synthesis of fluorinated compounds . These compounds have applications in pharmaceuticals, agrochemicals, and materials science .
Research in Proteomics
This compound is a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, and this compound can be used in various ways in this field .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorobenzoic acid | |
CAS RN |
28314-81-0 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)



![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)






![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)
